molecular formula C21H21ClN4O2 B2521119 (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1448130-94-6

(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2521119
CAS No.: 1448130-94-6
M. Wt: 396.88
InChI Key: YQMGZAOSXNLLRV-UHFFFAOYSA-N
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Description

The compound, known as (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, is a synthetic chemical with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound's unique structure features a piperidine moiety linked to a chloropyridine and a pyrazole derivative, which may confer distinctive properties and functionalities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps. A general approach might include:

  • Synthesis of the 3-chloropyridin-2-yl precursor.

  • Formation of the piperidin-1-yl intermediate.

  • Coupling of the 3-chloropyridin-2-yl precursor with the piperidin-1-yl intermediate.

  • Introduction of the pyrazole moiety under suitable conditions to complete the structure.

Industrial production methods: Industrial methods for the production of this compound would involve optimization of each synthetic step for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: : Under specific conditions, the compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: : The compound could be reduced using appropriate reducing agents, affecting its functional groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites on the pyridine and pyrazole rings.

Common reagents and conditions: Common reagents for these reactions might include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and various nucleophiles or electrophiles for substitution reactions.

Major products formed: Products of these reactions would vary based on the specific conditions and reagents used but might include a range of modified derivatives with different functional groups introduced or altered.

Scientific Research Applications

The compound has shown potential across several domains:

  • Chemistry: : Its unique structure makes it a candidate for studies in organic synthesis and reaction mechanisms.

  • Biology: : It could be investigated for its interactions with biological macromolecules, potentially acting as a ligand or inhibitor.

  • Medicine: : Preliminary research might explore its efficacy and safety as a therapeutic agent, depending on its biochemical activity.

  • Industry: : In industrial settings, the compound may serve as a precursor for more complex molecules or materials with specialized functions.

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • The molecular structure suggests potential interactions with various biological targets, such as enzymes or receptors.

  • Molecular targets and pathways: The specific pathways would depend on the functional groups and overall conformation of the compound. It may bind to active sites or allosteric sites of enzymes, influencing their activity.

Comparison with Similar Compounds

While (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has a distinct structure, similar compounds might include:

  • Piperidine derivatives with different substituents.

  • Pyrazole-based compounds used in various applications.

  • Chloropyridine-containing molecules with varying functionalities.

Uniqueness: The combination of a 3-chloropyridin-2-yl group with a piperidin-1-yl moiety and a pyrazole derivative sets this compound apart, potentially offering unique reactivity and interactions.

Whether or not this compound meets the potential we think it could have will be discovered as researchers and industries put it to use. Either way, its multifaceted potential and unique chemistry make it a fascinating subject for further study.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-15-18(14-24-26(15)16-6-3-2-4-7-16)21(27)25-12-9-17(10-13-25)28-20-19(22)8-5-11-23-20/h2-8,11,14,17H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMGZAOSXNLLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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